molecular formula C11H10O3S B13663532 Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13663532
M. Wt: 222.26 g/mol
InChI Key: XLWVFXNTTYEZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a hydroxyl group at the 4-position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may vary, but they typically involve similar condensation reactions with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate is primarily related to its interaction with biological targets. For example, in anticancer applications, it may inhibit specific enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have shown that similar thiophene derivatives can bind to the active sites of enzymes like VEGFR2, leading to the inhibition of angiogenesis and tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 4-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6,12H,2H2,1H3

InChI Key

XLWVFXNTTYEZFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2S1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.